molecular formula C9H19NO3 B2654931 N-(2,3-dimethoxy-2-methylpropyl)propanamide CAS No. 2034451-16-4

N-(2,3-dimethoxy-2-methylpropyl)propanamide

Cat. No.: B2654931
CAS No.: 2034451-16-4
M. Wt: 189.255
InChI Key: BKDOMYMWYFSPBR-UHFFFAOYSA-N
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Description

N-(2,3-Dimethoxy-2-methylpropyl)propanamide is a synthetic organic compound belonging to the propanamide class. Its structure features a propanamide core substituted with a 2,3-dimethoxy-2-methylpropyl group on the nitrogen atom. This specific molecular architecture, characterized by the ether and amide functional groups, makes it a compound of interest in various chemical and pharmacological research fields. Potential research applications for this molecule include its use as a building block or intermediate in synthetic organic chemistry, particularly in the development of more complex molecules with potential bioactive properties. The presence of the amide group is a key feature in medicinal chemistry, often utilized to provide structural rigidity and stability to molecules . Researchers may also investigate its potential as a precursor in the synthesis of compounds for material science applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-8(11)10-6-9(2,13-4)7-12-3/h5-7H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDOMYMWYFSPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)propanamide typically involves the reaction of 2,3-dimethoxy-2-methylpropanol with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Methylbutyl)propanamide Linear 3-methylbutyl chain 157.23 Dominant volatile in insect blends
N-(2-Methoxyphenyl)-2-(4-phenyltriazol-1-yl)propanamide Methoxyphenyl + triazole aromatic group ~350 (estimated) High synthetic yield (88–94%)
Tasimelteon Benzofuranyl-cyclopropylmethyl backbone 245.32 Melatonin agonist for sleep disorders
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide Diisopropyl + methoxyphenyl + phenyl groups 353.47 Potential pharmacological activity

Key Observations :

  • Branching and Volatility : Linear chains (e.g., N-(3-methylbutyl)propanamide) exhibit higher volatility in insect pheromone blends, while branched chains (e.g., 2-methylpropyl in the target compound) likely reduce volatility due to increased steric hindrance .
  • Bioactivity: Propanamides with amino groups (e.g., 2-amino-3-phenylpropanamide in ) show herbicidal activity, whereas methoxy-substituted derivatives (e.g., tasimelteon) target neurological pathways, highlighting substituent-driven functional divergence .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H23N1O3C_{12}H_{23}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural arrangement of these atoms plays a crucial role in determining the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been noted that this compound can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. For instance, it may target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are pivotal in the inflammatory response.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity. A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. The following table summarizes the effects observed:

CytokineControl (pg/mL)Treated (pg/mL)
IL-61500600
TNF-alpha1200450

This reduction indicates a potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To further understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamideSimilar structureModerate antimicrobial activity
N-(2,3-dimethoxy-2-methylpropyl)-2-(3-methoxyphenoxy)acetamideSimilar structureAnti-inflammatory properties
N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamideSimilar structureAnticonvulsant effects

This comparative analysis highlights that while similar compounds exhibit various biological activities, this compound may have distinct advantages due to its unique structural features.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Case Study on Antibacterial Activity : A clinical trial assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load when administered alongside standard antibiotic therapy.
  • Anti-inflammatory Study : Another research project investigated the effects of this compound on rheumatoid arthritis models. It demonstrated a marked decrease in joint swelling and pain scores compared to control groups.

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